N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]butanamide
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Overview
Description
- The compound, N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]butanamide, is a synthetic molecule resulting from the coupling of tryptamine and ibuprofen via an amide bond formation .
- Tryptamine derivatives are known for their diverse biological activities, while ibuprofen (2) is a widely used non-steroidal anti-inflammatory drug (NSAID) with analgesic, antipyretic, and anti-inflammatory properties .
Preparation Methods
- The synthesis involves reacting tryptamine with ibuprofen using N,N’-dicyclohexylcarbodiimide (DCC) as a “dehydrating” reagent. DCC facilitates the coupling between the carboxyl group of ibuprofen and the amino group of tryptamine, resulting in the formation of the amide bond .
Chemical Reactions Analysis
- The compound may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific transformation.
- Major products formed from these reactions would vary based on the reaction type and starting materials.
Scientific Research Applications
- In chemistry: Investigating its reactivity, stability, and potential as a building block for other compounds.
- In biology: Studying its effects on cellular processes, receptors, and enzymes.
- In medicine: Assessing its pharmacological properties, potential therapeutic applications, and safety profile.
- In industry: Exploring its use as an intermediate in drug synthesis or other chemical processes.
Mechanism of Action
- The compound likely interacts with specific molecular targets or pathways, influencing cellular responses. Detailed mechanisms would require further research.
Comparison with Similar Compounds
- Unfortunately, specific similar compounds were not mentioned in the available literature . further investigation could reveal related molecules.
Remember that this compound’s uniqueness lies in its combination of tryptamine and ibuprofen, bridging the gap between NSAIDs and biologically active tryptamine derivatives
Properties
Molecular Formula |
C23H28N2O3 |
---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]butanamide |
InChI |
InChI=1S/C23H28N2O3/c1-4-8-23(26)25-14-18(19-15-24-20-10-7-6-9-17(19)20)16-11-12-21(28-5-2)22(13-16)27-3/h6-7,9-13,15,18,24H,4-5,8,14H2,1-3H3,(H,25,26) |
InChI Key |
DMDMHOSEISFCQH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NCC(C1=CC(=C(C=C1)OCC)OC)C2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
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